Cas no 549-68-8 (Isoquinoline,6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)-)
549-68-8 structure
Product Name:Isoquinoline,6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)-
Numero CAS:549-68-8
MF:C23H27NO5
MW:397.464186906815
CID:367682
PubChem ID:68363
Update Time:2025-04-19
Isoquinoline,6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Isoquinoline,6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)-
- 6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline
- Octaverinum
- Oktaverine
- SMR000567996
- Oktaverin
- FT-0620856
- Tox21_111881
- Octaverine [INN:BAN:DCF]
- SCHEMBL25619
- Octaverine
- NS00033214
- CS-0322938
- Octaverina
- OCTAVERINE [INN]
- Ottaverina [DCIT]
- OCTAVERINE [WHO-DD]
- 5-(6,7-Dimethoxyisoquinolin-1-yl)-1,2,3-triethoxybenzene, 6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)-2-azanaphthalene
- MLS001182275
- NGIFHAUKQGDVSR-UHFFFAOYSA-N
- PS-6979
- Q27295959
- CCG-245778
- ZZE2Y51ZIZ
- Octaverinum [INN-Latin]
- OCTAVERINE [MI]
- UNII-ZZE2Y51ZIZ
- BIDD:GT0613
- DTXCID9026213
- 6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)-isoquinoline hydrochloride
- AKOS025393428
- CAS-549-68-8
- Octaverina [INN-Spanish]
- MFCD00118512
- A820528
- CHEMBL1450290
- DTXSID1046213
- NCGC00160538-01
- EINECS 208-976-1
- HMS2856M09
- Ottaverina
- 549-68-8
- 6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinolin
- MLS006011683
- Isoquinoline, 6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)-
- 306935-80-8
-
- Inchi: 1S/C23H27NO5/c1-6-27-20-12-16(13-21(28-7-2)23(20)29-8-3)22-17-14-19(26-5)18(25-4)11-15(17)9-10-24-22/h9-14H,6-8H2,1-5H3
- Chiave InChI: NGIFHAUKQGDVSR-UHFFFAOYSA-N
- Sorrisi: O(CC)C1C(=C(C=C(C=1)C1C2C=C(C(=CC=2C=CN=1)OC)OC)OCC)OCC
Proprietà calcolate
- Massa esatta: 397.18901
- Massa monoisotopica: 397.189
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 29
- Conta legami ruotabili: 9
- Complessità: 462
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 59A^2
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 4.7
Proprietà sperimentali
- Densità: 1.13g/cm3
- Punto di ebollizione: 505.2ºC at 760mmHg
- Punto di infiammabilità: 179.1ºC
- Indice di rifrazione: 1.562
- PSA: 59.04
- LogP: 5.11510
Isoquinoline,6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR28872-1g |
6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline |
549-68-8 | 1g |
£150.00 | 2025-02-19 | ||
| A2B Chem LLC | AG53373-1mg |
6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline |
549-68-8 | >95% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AG53373-5mg |
6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline |
549-68-8 | >95% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AG53373-10mg |
6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline |
549-68-8 | >95% | 10mg |
$240.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393608-1g |
6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline |
549-68-8 | 98% | 1g |
¥16198.00 | 2024-05-09 |
Isoquinoline,6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)- Letteratura correlata
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
549-68-8 (Isoquinoline,6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso